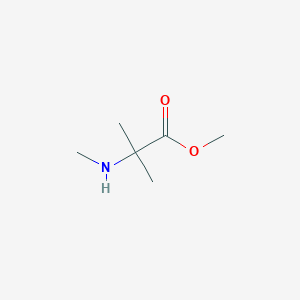

Methyl 2-methyl-2-(methylamino)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7-3)5(8)9-4/h7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRQJWQKAGNUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450724 | |

| Record name | methyl 2-methyl-2-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-94-0 | |

| Record name | methyl 2-methyl-2-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Novel Reaction Pathways

Direct Esterification Approaches for Methylamino Propanoates

Direct esterification involves the reaction of a carboxylic acid precursor with an alcohol to form the corresponding ester. For Methyl 2-methyl-2-(methylamino)propanoate, the precursor would be 2-methyl-2-(methylamino)propanoic acid. However, the synthesis of amino acid esters presents unique challenges due to the presence of both an acidic carboxyl group and a basic amino group, which can exist in a zwitterionic form, complicating the reaction. acs.org

A common and traditional method for synthesizing esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. lookchem.com This reaction is typically performed in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or by using reagents like trimethylchlorosilane (TMSCl) in methanol (B129727). lookchem.comnih.gov The TMSCl/methanol system is noted for its efficiency in converting various natural, aromatic, and aliphatic amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields at room temperature. nih.gov

The mechanism in acid catalysis involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. researchgate.net However, the zwitterionic nature of amino acids can make this process more difficult than for simple carboxylic acids, often requiring specific conditions or N-protection strategies to achieve good yields. acs.org

The efficiency of esterification is highly dependent on reaction conditions. Key parameters for optimization include temperature, the choice of solvent, and the type of catalyst.

Solvents: The choice of solvent can influence reaction outcomes. While the alcohol reactant (e.g., methanol) can often serve as the solvent, other organic solvents like toluene (B28343) and benzotrifluoride (B45747) have been used effectively in specific catalytic systems. nih.govacs.org

Catalysts: While traditional mineral acids like H₂SO₄ are effective, research has focused on developing alternative, milder, and more tolerant catalysts. acs.org One example is the use of moisture-tolerant zirconium complexes, such as Zr(Cp)₂(CF₃SO₃)₂·THF, which can effectively catalyze the esterification of N-protected amino acids. nih.govacs.org Optimization studies with this catalyst have explored variables such as catalyst loading and reactant ratios to maximize yield. acs.org The nature of the acid catalyst itself is also critical; sulfuric acid has been shown to be effective where other mineral acids like HCl and HNO₃ failed to produce reaction products under similar conditions. acs.org

Table 1: Optimization of Esterification Reaction Conditions This table is interactive. You can sort and filter the data.

| Parameter | Condition | Effect on Reaction | Source |

|---|---|---|---|

| Temperature | Increase from 35°C to 65°C | Increases reaction rate and yield (e.g., from 83.7% to 96.9% yield for propyl propanoate) | ceon.rs, researchgate.net |

| Catalyst | Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%) | Effective for N-protected amino acids, moisture-tolerant | nih.gov, acs.org |

| Catalyst | Sulfuric Acid (H₂SO₄) | Effective catalyst; superior to HCl or HNO₃ in certain systems | acs.org |

| Catalyst Amount | Increasing H₂SO₄ molar ratio | Increases the degree of acid conversion | researchgate.net |

| Solvent | Toluene, Benzotrifluoride | Used in zirconium-catalyzed esterifications | nih.gov, acs.org |

| Reactant Ratio | Excess alcohol (e.g., 10:1 alcohol to acid) | Pushes equilibrium toward product formation, increasing yield | ceon.rs, researchgate.net |

Advanced Amine Functionalization Strategies

Instead of starting with the complete amino acid, the methylamino group can be introduced onto a propan-2-yl ester backbone. These methods focus on the efficient formation of the crucial carbon-nitrogen bond.

The Aza-Michael reaction, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful method for synthesizing β-amino esters. thieme-connect.comacs.org This approach involves reacting an amine (like methylamine) with an α,β-unsaturated ester (like methyl methacrylate). The reaction can be promoted by various catalysts.

Several catalytic systems have been developed to improve the efficiency and environmental friendliness of this reaction.

Silica-Promoted Synthesis : A solvent-free protocol using activated silica (B1680970) gel has been developed for the conjugate addition of both aliphatic and aromatic amines to α,β-unsaturated esters, offering good to excellent yields and a recyclable solid surface. thieme-connect.comthieme-connect.com

Bismuth Catalysis : Bismuth (III) triflate has been shown to be an effective catalyst for Aza-Michael additions, with the reaction being significantly enhanced by combining the catalyst with microwave irradiation under solvent-free conditions. benthamdirect.com

Asymmetric Approaches : For stereocontrolled synthesis, chiral auxiliaries can be employed. For example, using (S,S)-(+)-pseudoephedrine as a chiral auxiliary attached to an α,β-unsaturated amide allows for the diastereoselective addition of lithium benzylamides, with the resulting adducts being readily converted into chiral β-amino esters. acs.orgnih.gov

Table 2: Examples of Aza-Michael Addition for β-Amino Ester Synthesis This table is interactive. You can sort and filter the data.

| Amine | Alkene Substrate | Catalyst/Promoter | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Various primary & secondary amines | Electron-deficient alkenes | Silica gel | Solvent-free, varying temp. | Good to Excellent | thieme-connect.com, thieme-connect.com |

| Various amines | α,β-unsaturated esters | Bismuth (III) triflate | Solvent-free, Microwave | Enhanced rates | benthamdirect.com |

| Lithium benzylamide | α,β-unsaturated pseudoephedrine amide | None (chiral auxiliary) | -78 °C to RT | Good to Excellent | nih.gov, acs.org |

Reductive amination is a versatile two-step process (often performed in one pot) that converts a ketone or aldehyde into an amine. researchgate.net To synthesize this compound, this would typically involve the reaction of a β-keto ester, methyl 2-methyl-3-oxobutanoate, with methylamine, followed by reduction of the resulting imine or enamine intermediate.

The choice of reducing agent is crucial. While sodium cyanoborohydride has been traditionally used, sodium triacetoxyborohydride (B8407120) is now often preferred as it offers shorter reaction times and produces safer byproducts. rit.edu For less sterically hindered substrates, direct reductive amination can sometimes lead to undesired bis-alkylation, necessitating an indirect, stepwise approach where the imine is formed first before the reducing agent is added. rit.edu

Stereoselective and Enantioselective Synthesis of Methylamino Propanoates

Creating a specific stereoisomer of a chiral molecule like an amino ester is a significant challenge in modern organic synthesis. Several advanced strategies have been developed to achieve high levels of stereocontrol.

Chiral Auxiliaries : As mentioned, chiral auxiliaries like (S,S)-(+)-pseudoephedrine can guide the diastereoselective Aza-Michael addition to produce enantioenriched β-amino esters after cleavage of the auxiliary. acs.orgnih.gov

Biocatalysis : Enzymes offer a powerful route to high enantioselectivity under mild conditions. Imine reductases (IREDs) have been successfully used for the enantioselective synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines, producing both enantiomers with high conversion and excellent enantioselectivity. nih.gov

Organocatalysis : Small organic molecules can act as chiral catalysts. Chiral phosphoric acids have been used to catalyze the reduction of α-imino esters to the corresponding α-amino esters with high enantiomeric excesses. organic-chemistry.org Another approach uses chiral squaramide catalysts for the enantioselective and diastereoselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.govacs.org

Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation is a key industrial method for producing chiral compounds. For example, the highly stereoselective synthesis of a related diamine intermediate was achieved using a chiral DM-SEGPHOS-Ru(II) complex to hydrogenate a β-keto amide, affording the product with high diastereomeric and enantiomeric excess (>99% ee) after recrystallization. researchgate.netnih.gov

These methods provide a robust platform for accessing specific stereoisomers of methylamino propanoates, which is often crucial for their application in fields like medicinal chemistry and materials science.

Utilization of Chiral Precursors (e.g., α-Methyl-serine derivatives)

One effective strategy for the enantioselective synthesis of α-methyl amino acids involves the use of chiral precursors derived from α-methyl-serine. A notable approach is the regioselective opening of a β-lactone derived from N,N-dibenzyl-α-methyl-serine. This method provides a versatile route to a variety of α-methyl amino acids with high enantiopurity.

The synthesis commences with the protection of the amino group of α-methyl-serine methyl ester, followed by saponification of the ester and subsequent lactonization to form the key β-lactone intermediate. This lactone can then be opened by various nucleophiles, such as organocuprates derived from Grignard reagents, to introduce the second α-substituent. For the synthesis of this compound, a methyl group would be introduced at this stage. The reaction proceeds with high regioselectivity, favoring the desired O-alkyl bond cleavage. Subsequent deprotection of the amino group yields the target α-methyl amino acid derivative.

A key advantage of this method is the high degree of stereocontrol conferred by the chiral precursor, leading to the formation of enantiopure products. The versatility of the organocuprate addition allows for the synthesis of a diverse range of α,α-disubstituted amino acids.

Biocatalytic Approaches to Enantiomeric Excess

Biocatalysis offers a powerful and green alternative for achieving high enantiomeric excess in the synthesis of chiral compounds. Lipases, in particular, have been extensively used for the kinetic resolution of racemic mixtures of amino acid esters and related compounds. rsc.orgnih.govmdpi.comresearchgate.net

In the context of this compound, a biocatalytic kinetic resolution could be envisioned starting from the racemic form of the compound. This process involves the enantioselective acylation or hydrolysis of the ester or amino group, catalyzed by a specific lipase (B570770). For instance, a lipase could selectively acylate one enantiomer of the racemic amino ester, allowing for the separation of the acylated product from the unreacted enantiomer.

The choice of lipase, solvent, and acylating agent is crucial for achieving high enantioselectivity (E-value) and conversion. For example, Candida antarctica lipase B (CAL-B) has been shown to be highly effective in the N-acylation of various amino derivatives. researchgate.net The reaction conditions, such as temperature and the use of co-solvents, can also be optimized to enhance the enzyme's activity and selectivity. This approach provides a practical route to obtaining enantiomerically enriched this compound.

| Biocatalyst | Substrate Type | Reaction Type | Key Findings | Reference |

| Pseudomonas cepacia Lipase (PCL) | Racemic α-methyl-β-propiothiolactone | Hydrolysis | High (S)-enantioselectivity (E > 100). | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic 2-aminocyclohexanecarboxamides | N-Acylation | High enantioselectivity (E > 200) for the (1S,2S)-enantiomer. | researchgate.net |

| Candida rugosa Lipase (CRL) | Racemic Naproxen methyl ester | Hydrolysis | Effective for producing (S)-Naproxen. | nih.gov |

| Burkholderia cepacia Lipase | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Transesterification | Yielded (S)-acetate (98% ee) and (R)-alcohol (94% ee). | nih.gov |

Diastereoselective Control in Multi-Substituted Systems

Achieving diastereoselective control is paramount when synthesizing compounds with multiple stereocenters. For α,α-disubstituted amino acids, the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents is a well-established and powerful strategy. acs.orgrsc.orgacs.org This method allows for the sequential introduction of the two α-substituents with a high degree of stereocontrol.

The process typically involves a chiral auxiliary attached to the glycine nitrogen, which directs the approach of the electrophile to one face of the enolate. For the synthesis of a precursor to this compound, a chiral iminolactone derived from glycine can be deprotonated to form a chiral enolate. The first alkylation, for instance with a methyl halide, would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary and further synthetic manipulations would lead to the desired α,α-disubstituted amino acid.

The choice of the chiral auxiliary is critical for the success of this method. Auxiliaries derived from readily available chiral molecules have been successfully employed to synthesize a wide range of enantiomerically pure α-amino acids. This approach offers a predictable and reliable way to control the absolute configuration of the newly formed stereocenter.

Radiosynthetic Routes for Isotopic Labeling

The labeling of amino acids with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), is of great interest for the development of tracers for Positron Emission Tomography (PET) imaging. These tracers can provide valuable information about metabolic processes in vivo, particularly in the context of oncology.

Precursor Design and Synthesis (e.g., Cyclic Sulfamidates)

The synthesis of ¹⁸F-labeled α,α-disubstituted amino acids often relies on the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. Cyclic sulfamidates have emerged as excellent precursors for this purpose. rsc.orgresearchgate.net These precursors can be synthesized from the corresponding β-amino alcohols, which in turn can be derived from α-amino acids.

For the radiosynthesis of an ¹⁸F-labeled analogue of this compound, a precursor would be designed where a primary hydroxyl group is positioned for conversion into a leaving group that can be displaced by [¹⁸F]fluoride. A cyclic sulfamidate derived from a 2-amino-3-hydroxy-2-methylpropanoic acid derivative would be an ideal precursor. The synthesis of such a precursor involves the formation of the sulfamidate ring, which activates the C-3 position for nucleophilic attack. This strategy allows for the late-stage introduction of the ¹⁸F-label, which is crucial given the short half-life of this radionuclide (approximately 110 minutes).

Nucleophilic Fluorination Techniques for Positron Emission Tomography (PET) Tracers

The introduction of ¹⁸F into a molecule for PET tracer synthesis is typically achieved through nucleophilic fluorination. researchgate.netnih.govnih.govmdpi.com In the case of cyclic sulfamidate precursors, the reaction involves the ring-opening of the sulfamidate by [¹⁸F]fluoride. This reaction proceeds via an SN2 mechanism, leading to the formation of a fluoro-sulfate intermediate, which is then hydrolyzed to yield the desired ¹⁸F-labeled amino acid.

The fluorination reaction is typically carried out using [¹⁸F]fluoride in the form of K[¹⁸F]F, which is activated by a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂). The reaction conditions, including solvent, temperature, and reaction time, are carefully optimized to maximize the radiochemical yield and purity of the final product. The use of cyclic sulfamidates as precursors has been shown to provide high radiochemical yields for the synthesis of ¹⁸F-labeled α,α-dialkyl amino acids. researchgate.net This methodology represents a robust and efficient way to produce PET tracers for imaging applications.

| Precursor Type | Radionuclide | Key Features of the Method | Application | Reference |

| Cyclic Sulfamidate | ¹⁸F | High radiochemical yields, late-stage fluorination. | Tumor imaging agents. | rsc.orgresearchgate.net |

| Stannyl Precursors | ¹⁸F | Copper-mediated fluorodestannylation. | Synthesis of ¹⁸F-labeled aromatic amino acids. | mdpi.com |

| Arylfluoroborates | ¹⁸F | One-step ¹⁸F-labeling, high stability. | Potential for various biomolecules. | nih.gov |

Green Chemistry Principles in Methylamino Propanoate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. researchgate.netnih.govacs.orgeeer.org In the context of this compound synthesis, several green strategies can be employed.

One key area is the use of heterogeneous catalysts for esterification reactions. Traditional methods often employ strong mineral acids like sulfuric acid, which can lead to corrosion and waste generation. Solid acid catalysts, such as zeolites or sulfated zirconia, offer a more environmentally benign alternative. researchgate.net These catalysts are easily separable from the reaction mixture, can be recycled and reused, and often exhibit high selectivity.

The use of greener solvents is another important aspect. Replacing volatile and toxic organic solvents with more sustainable alternatives like ionic liquids or even performing reactions in solvent-free conditions can significantly reduce the environmental footprint of the synthesis. acs.org For instance, the esterification of amino acids has been successfully carried out using ionic liquids as both the solvent and catalyst.

Furthermore, biocatalytic methods, as discussed in section 2.3.2, are inherently green. These reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and extreme temperatures. The high selectivity of enzymes also minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification procedures. The development of such green synthetic routes is crucial for the sustainable production of valuable compounds like this compound.

Development of Solvent-Free Reaction Environments

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. For the preparation of amino acid esters, including sterically hindered variants like this compound, several solvent-free methodologies have shown promise. These approaches not only minimize waste but can also lead to improved reaction kinetics and simplified purification procedures.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. mdpi.com The direct coupling of reactants in the absence of a solvent, sometimes with a solid support or a phase-transfer catalyst, can significantly reduce reaction times and improve yields. doi.orgorganic-chemistry.org For the synthesis of N-alkylated amino esters, microwave-assisted N-alkylation of imines has been reported to be highly efficient. doi.org A plausible microwave-assisted, solvent-free approach to this compound could involve the reaction of a suitable precursor, such as methyl 2-methyl-2-aminopropanoate, with a methylating agent in the presence of a solid base. The reaction mixture, adsorbed onto a mineral support like montmorillonite (B579905) K10, could be irradiated to facilitate the N-methylation. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Potential Outcome |

| N-alkylation | Methyl 2-methyl-2-aminopropanoate, Methylating agent | Microwave irradiation, Solvent-free, Solid support (e.g., Montmorillonite K10) | Formation of this compound with reduced reaction time |

Mechanochemical Synthesis (Ball Milling):

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers another avenue for solvent-free synthesis. nih.gov Ball milling has been successfully employed for the synthesis of N-protected amino acids and their derivatives. researchgate.netrsc.org This technique involves the grinding of solid reactants in a milling jar, often with a catalytic amount of a solid reagent. researchgate.net The synthesis of this compound could potentially be achieved by the mechanochemical reaction of a protected precursor, followed by deprotection. For instance, an N-protected derivative of 2-amino-2-methylpropanoic acid could be N-methylated using a suitable methylating agent and a solid base under ball milling conditions, followed by esterification. monash.edu The high energy input from the milling process can overcome activation barriers and promote reactions between solid-state reactants. rsc.org

| Reaction Type | Reactants | Conditions | Potential Outcome |

| N-methylation | N-protected 2-amino-2-methylpropanoic acid, Methylating agent, Solid base | Ball milling, Solvent-free | Formation of N-methylated intermediate for subsequent esterification |

Application of Catalytic and Biocatalytic Methodologies

Catalytic and biocatalytic methods offer highly efficient and selective routes to chiral molecules, including N-alkylated amino acids. These approaches are often more sustainable than stoichiometric methods, requiring only small amounts of catalyst to achieve high turnover numbers.

Catalytic Methodologies:

Ruthenium-catalyzed N-alkylation of amines and amino acid esters using alcohols as alkylating agents represents a highly atom-economical approach. d-nb.inforesearchgate.netrsc.org This "hydrogen borrowing" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. researchgate.net The synthesis of this compound could be envisioned through the direct N-methylation of methyl 2-methyl-2-aminopropanoate using methanol as the methylating agent in the presence of a ruthenium catalyst, such as one derived from [Ru(p-cymene)Cl₂]₂ and a bidentate phosphine (B1218219) ligand. researchgate.netrsc.orgorganic-chemistry.org The use of specific additives can be crucial for enhancing reactivity and selectivity. researchgate.net

| Catalyst System | Substrates | Key Features | Potential Yield |

| Ruthenium(II) complex | Methyl 2-methyl-2-aminopropanoate, Methanol | Atom-economical, Base-free, Water as byproduct | Good to excellent |

Biocatalytic Methodologies:

Enzymes offer unparalleled selectivity in asymmetric synthesis. For the preparation of N-methylated amino acids, several biocatalytic strategies are available. Imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the reductive amination of α-keto esters with amines. nih.govresearchgate.netnih.gov A potential biocatalytic route to this compound could involve the reductive amination of methyl 2-keto-2-methylpropanoate with methylamine, catalyzed by an engineered IRED. nih.gov

Furthermore, lipases are widely used for the kinetic resolution of racemic amino acid esters. nih.govnih.govmdpi.com A racemic mixture of this compound could be resolved through enantioselective hydrolysis catalyzed by a lipase, such as one from Burkholderia cepacia (formerly Pseudomonas cepacia), to yield one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid. mdpi.com

| Biocatalyst | Reaction Type | Substrates | Key Advantage |

| Imine Reductase (IRED) | Reductive Amination | Methyl 2-keto-2-methylpropanoate, Methylamine | High enantioselectivity |

| Lipase | Kinetic Resolution | Racemic this compound | Access to enantiopure forms |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up strategies. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.

Implementation of Continuous Flow Reactor Systems

Continuous flow reactors, such as packed-bed reactors and microreactors, provide excellent control over reaction parameters like temperature, pressure, and residence time. nih.govmdpi.com This precise control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions. The synthesis of α,α-disubstituted amino acids has been successfully demonstrated in continuous flow systems. nih.gov A packed-bed reactor containing an immobilized catalyst could be employed for the continuous N-methylation of a suitable precursor. researchgate.netsemanticscholar.org For instance, a stream of methyl 2-methyl-2-aminopropanoate and a methylating agent could be passed through a heated column packed with a solid-supported catalyst to continuously produce the desired product. researchgate.net This setup allows for easy separation of the product from the catalyst and straightforward scaling by extending the operation time or by using multiple reactors in parallel.

| Reactor Type | Key Feature | Application to Target Synthesis | Advantages |

| Packed-Bed Reactor | Immobilized catalyst | Continuous N-methylation of precursor | Easy product-catalyst separation, Scalability |

| Microreactor | High surface-area-to-volume ratio | Precise control over exothermic reactions | Enhanced safety, Improved heat and mass transfer |

Strategies for Maximizing Reaction Yield and Product Purity

Maximizing the yield and purity of the final product is a critical aspect of any synthetic process. This can be achieved through a combination of optimizing reaction conditions and employing effective purification techniques.

Optimization of Reaction Conditions:

Systematic optimization of reaction parameters such as temperature, catalyst loading, reactant concentration, and reaction time is crucial for maximizing yield. For catalytic reactions, the choice of solvent and ligands can have a significant impact on both conversion and selectivity. In diastereoselective syntheses, controlling the reaction temperature can be critical for achieving high diastereomeric excess. scielo.br

Purification Strategies:

The purification of amino acid esters often involves chromatographic techniques. For a relatively nonpolar compound like this compound, silica gel column chromatography would be a suitable method for removing impurities. chimia.ch In cases where the product is a salt, recrystallization can be an effective method for achieving high purity. For analytical purposes, gas chromatography on chiral stationary phases can be used to determine the enantiomeric purity of the final product. documentsdelivered.com

| Strategy | Description | Application |

| Reaction Optimization | Fine-tuning of temperature, pressure, catalyst loading, and stoichiometry. | To minimize side reactions and drive the reaction to completion. |

| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | To isolate the target compound from unreacted starting materials and byproducts. chimia.ch |

| Crystallization | Purification of a solid by dissolving it in a suitable solvent and allowing it to crystallize. | To obtain a highly pure solid product, often as a specific salt form. |

Amine Deprotection Strategies in Convergent Synthesis

In a convergent synthesis approach, the N-methylamino group might be introduced at a late stage, requiring the deprotection of a precursor amine. The choice of protecting group and the deprotection method is critical to avoid side reactions and preserve the integrity of the rest of the molecule.

Commonly used amine protecting groups in peptide synthesis include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netluxembourg-bio.com The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Fmoc group is cleaved with a mild base, such as piperidine. chimia.chthieme-connect.desigmaaldrich.com

For sterically hindered secondary amines, such as the N-methylamino group in the target molecule, deprotection can be challenging. oatext.com The choice of protecting group should allow for mild deprotection conditions to avoid epimerization of the chiral center. For instance, the Boc group can be removed under milder acidic conditions or even thermally in some cases. nih.govnih.gov In the context of a complex molecule, orthogonal protecting group strategies are often employed, where different protecting groups can be removed selectively without affecting others. numberanalytics.com

| Protecting Group | Deprotection Reagent/Condition | Key Considerations |

| Boc (tert-butoxycarbonyl) | Trifluoroacetic acid (TFA) sigmaaldrich.com | Acid-labile; potential for side reactions with sensitive functional groups. nih.gov |

| Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine thieme-connect.de | Base-labile; suitable for acid-sensitive substrates. |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenation | Requires a palladium catalyst and a hydrogen source; not compatible with reducible functional groups. |

The selection of an appropriate deprotection strategy is paramount in a convergent synthesis to ensure the successful formation of the final product with high purity and yield.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms for Methylamino Propanoate Formation

The primary route for the formation of Methyl 2-methyl-2-(methylamino)propanoate is the esterification of its parent carboxylic acid, 2-methyl-2-(methylamino)propanoic acid. matrix-fine-chemicals.com The most common and well-established mechanism for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, methanol (B129727), acting as a nucleophile, attacks the activated carbonyl carbon.

Key Steps in Fischer-Speier Esterification:

Protonation of the Carboxylic Acid: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄, HCl).

Nucleophilic Attack by Methanol: The alcohol (methanol) attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the remaining hydroxyl group to form the ester.

Due to the steric hindrance from the two methyl groups on the alpha-carbon, the rate of esterification might be slower compared to less substituted carboxylic acids.

Kinetic Studies of Esterification and Amine Functionalization Reactions

Kinetic studies are essential to quantify the rate of a reaction and understand the influence of various parameters such as temperature, concentration of reactants, and catalyst loading. For the esterification of 2-methyl-2-(methylamino)propanoic acid with methanol, the reaction is typically expected to follow second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol under acidic conditions.

The rate law can be expressed as: Rate = k[2-methyl-2-(methylamino)propanoic acid][methanol]

A hypothetical kinetic dataset for the esterification reaction is presented below, illustrating the effect of reactant concentrations on the initial reaction rate.

| Experiment | [2-methyl-2-(methylamino)propanoic acid] (mol/L) | [Methanol] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 1.0 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 1.0 | 0.01 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 2.0 | 0.01 | 3.0 x 10⁻⁴ |

| 4 | 0.1 | 1.0 | 0.02 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

The data illustrates that the rate is directly proportional to the concentration of the carboxylic acid and methanol, which is characteristic of this type of esterification. The concentration of the acid catalyst, while crucial for the reaction to proceed, does not typically appear in the simplified rate law as it is a catalyst.

Mechanistic Pathways of Ester Hydrolysis and Transesterification

Ester Hydrolysis:

The hydrolysis of this compound, the reverse of esterification, can occur under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. The final step involves the protonation of the carboxylate during workup to regenerate the carboxylic acid.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this could involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. ethernet.edu.et This process is typically an equilibrium reaction, and the equilibrium can be shifted by using a large excess of the reactant alcohol. ethernet.edu.et

Examination of Oxidative and Reductive Reactivity

The oxidative and reductive reactivity of this compound is influenced by its functional groups: the ester and the secondary amine.

Oxidation:

The secondary amine is susceptible to oxidation. libretexts.org Mild oxidizing agents can lead to the formation of hydroxylamines or nitrones. Stronger oxidizing agents could potentially lead to the cleavage of the C-N bond or oxidation of the carbon skeleton. The ester group itself is generally resistant to oxidation under mild conditions. In biological systems or under specific metabolic conditions, amino acids can be oxidatively degraded, where the amino group is removed, and the resulting α-keto acid enters central metabolic pathways. ethernet.edu.et

Reduction:

The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the methoxide ion to form an aldehyde intermediate, which is then rapidly reduced to the corresponding primary alcohol, 2-methyl-2-(methylamino)propan-1-ol. The use of milder reducing agents like sodium borohydride (B1222165) is generally not effective for reducing esters.

Computational Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand reaction mechanisms. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction pathways for the formation and reactions of this compound.

These computational studies can provide valuable information on:

Transition State Geometries and Energies: Identifying the structures of transition states and calculating their activation energies allows for the prediction of reaction rates and the most favorable reaction pathways.

Influence of Steric and Electronic Effects: Computational models can elucidate how the methyl groups and the methylamino group influence the reactivity of the ester.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the Methyl 2-methyl-2-(methylamino)propanoate molecule can be elucidated.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopy.nih.govresearchgate.net

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The analysis is typically conducted using a deuterated solvent, such as deuterochloroform (CDCl₃), to avoid interference from solvent protons. acs.org Tetramethylsilane (TMS) is commonly used as an internal standard with a chemical shift defined as 0.00 ppm. acs.org

For this compound, the expected signals in the ¹H and ¹³C NMR spectra would correspond to the distinct chemical environments of its constituent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton groups in the molecule:

A singlet for the protons of the ester methyl group (-COOCH₃).

A singlet for the protons of the N-methyl group (-NHCH₃).

A singlet for the six equivalent protons of the two geminal methyl groups (-C(CH₃)₂).

A broad singlet for the amine proton (-NH-), which may or may not be observable depending on the solvent and concentration, and can undergo exchange with labile protons in the solvent.

The integration of these peaks would correspond to the ratio of the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is anticipated to display five signals, one for each unique carbon environment:

A signal for the carbonyl carbon of the ester group (-COO-), typically found in the downfield region of the spectrum (around 170-180 ppm).

A signal for the quaternary carbon atom (-C(CH₃)₂).

A signal for the carbon of the ester methyl group (-COOCH₃).

A signal for the carbon of the N-methyl group (-NHCH₃).

A signal for the carbons of the two equivalent geminal methyl groups (-C(CH₃)₂).

The chemical shifts of these signals are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or nitrogen appearing at a lower field. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts based on the analysis of similar functional groups and related molecules. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH ₃)₂ | ~1.3 | ~25 |

| -NHCH ₃ | ~2.4 | ~30 |

| -O-CH ₃ | ~3.7 | ~52 |

| -NH - | Variable (broad singlet) | N/A |

| -C (CH₃)₂ | N/A | ~58 |

| -C =O | N/A | ~175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).sdsu.edu

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. nist.gov For this compound, COSY is not expected to show significant correlations as all the methyl groups are predicted to be singlets and not coupled to each other. However, it can be useful to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov The HSQC spectrum would show cross-peaks connecting the proton signals of the three methyl groups to their corresponding carbon signals, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. nist.gov HMBC is particularly valuable for establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:

Correlations from the protons of the geminal methyl groups (-C(CH₃)₂) to the quaternary carbon and the carbonyl carbon.

Correlations from the protons of the N-methyl group (-NHCH₃) to the quaternary carbon.

Correlations from the protons of the ester methyl group (-COOCH₃) to the carbonyl carbon.

These correlations would unequivocally confirm the carbon skeleton and the placement of the functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.unito.it

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₁₃NO₂), the theoretical monoisotopic mass is 131.09463 g/mol . nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with an m/z value very close to 132.10192. unito.it The high precision of this measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions. nih.govacs.org The fragmentation pattern is characteristic of the molecule's structure. For N-acetylated amino acid methyl esters, characteristic fragment ions often result from cleavage at the ester and acyl groups. who.int In the case of this compound, fragmentation of the [M+H]⁺ ion could be expected to involve:

Loss of the methoxy (B1213986) group (-OCH₃) or methanol (B129727) (-CH₃OH).

Cleavage of the C-C bond adjacent to the nitrogen atom.

Loss of the entire ester group.

Analysis of these fragmentation pathways provides confirmatory evidence for the assigned structure.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound This table is based on predicted data and general fragmentation patterns of similar molecules.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 132.10192 | Protonated molecular ion |

| [M+Na]⁺ | 154.08386 | Sodium adduct |

| [M+H - CH₃OH]⁺ | 100.07567 | Loss of methanol from the protonated molecule |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are fundamental for separating the target compound from any starting materials, by-products, or other impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acid derivatives. nih.govmyfoodresearch.comnih.gov For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. myfoodresearch.com Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a mass spectrometer (LC-MS). The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. nist.govacs.orgnih.gov Amino acid esters are often sufficiently volatile for GC analysis. nist.gov A typical GC method would utilize a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) and a temperature gradient to ensure the separation of components with different boiling points. The flame ionization detector (FID) or a mass spectrometer can be used for detection. GC-MS provides both retention time data for separation and mass spectra for identification of the eluted components.

Table 3: General Chromatographic Conditions for the Analysis of Amino Acid Esters This table outlines general starting conditions for method development. Specific parameters would need to be optimized for this compound.

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water gradient with buffer | UV, MS |

| GC | Capillary (e.g., DB-17, DB-5) | Helium or Hydrogen | FID, MS |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. wjpmr.com The development of a robust HPLC method is critical for ensuring accurate analysis in research and quality control settings. wjpmr.com

Method development typically involves the strategic selection of several key parameters to achieve optimal separation of the target analyte from any impurities or other components in the sample matrix. A common approach for a compound like this compound would be reversed-phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a more polar solvent mixture. researchgate.net The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. wjpmr.com

A typical method would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer) to control pH. researchgate.netjbiochemtech.com The detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. jbiochemtech.com

Once developed, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure it is fit for its intended purpose. jbiochemtech.compensoft.net Validation confirms the method's performance through a series of tests.

Table 1: Typical HPLC Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak is well-resolved from other peaks (e.g., impurities, excipients). jbiochemtech.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. jbiochemtech.com |

| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. | Recovery typically between 98-102%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in flow rate, pH, or mobile phase composition. |

This table is generated based on principles outlined in sources jbiochemtech.compensoft.netnih.gov.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher system pressures. The primary advantages of UPLC over conventional HPLC are increased resolution, improved sensitivity, and substantially faster analysis times.

For this compound, UPLC applications are particularly valuable in high-throughput environments. The reduced run times allow for the rapid analysis of a large number of samples, which is beneficial in metabolic studies or reaction optimization screenings. The enhanced resolution enables the separation of closely related impurities that might not be resolved by standard HPLC methods, providing a more accurate purity profile of the compound.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nist.gov Its application in the analysis of this compound is primarily for the identification and quantification of volatile components. These could include residual solvents from the synthesis process, volatile starting materials, or low-boiling-point impurities.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a chromatographic column. The separation occurs as the components travel through the column at different rates depending on their physical properties, such as boiling point and polarity, and their interaction with the column's stationary phase. A peak in the resulting chromatogram at a specific retention time corresponds to a specific compound. researchgate.net

Given the structure of this compound, which includes a polar amine group and an ester, its volatility may be limited. For direct GC analysis, a high-temperature column and injection port would be necessary. In cases where the compound has insufficient volatility or thermal stability, derivatization may be employed to convert it into a more volatile and stable form prior to analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the structural characterization of molecules by identifying the functional groups present. wjpmr.com The technique works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb radiation at specific, characteristic wavenumbers. docbrown.info

The IR spectrum of this compound is unique and can serve as a fingerprint for its identification. docbrown.info Analysis of the spectrum would confirm the presence of its key structural features. The principal absorption bands expected in the IR spectrum are detailed below.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ester C-O | C-O-C Stretch | 1150 - 1300 | Strong |

This table is predictive, based on characteristic IR absorption data for similar functional groups found in sources researchgate.netdocbrown.infodocbrown.inforesearchgate.net.

The strong absorption band around 1735-1750 cm⁻¹ is highly characteristic of the ester's carbonyl (C=O) group. researchgate.netdocbrown.info The presence of a secondary amine would be indicated by a medium-intensity peak in the 3300-3500 cm⁻¹ region from the N-H bond stretch. Finally, strong peaks in the 2850-3000 cm⁻¹ range would confirm the C-H stretching of the multiple methyl groups in the molecule. researchgate.net

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity

Chiroptical spectroscopy techniques, such as optical rotation and electronic circular dichroism (ECD), are essential for the analysis of chiral molecules. nih.govvscht.cz These methods measure the differential interaction of a substance with left- and right-circularly polarized light, which is a property unique to molecules that are non-superimposable on their mirror images (enantiomers). nih.gov

However, the compound this compound is achiral . Its structure contains a plane of symmetry. The central carbon atom (C2) is bonded to two identical methyl groups, a methylamino group, and a methoxycarbonyl group. Due to the presence of the two identical methyl substituents on the same carbon, the molecule is superimposable on its mirror image and therefore does not have enantiomers.

Consequently, this compound will not rotate the plane of polarized light (it is optically inactive) and will not produce a signal in circular dichroism spectroscopy. These techniques are therefore not applicable for assessing its purity in terms of enantiomeric excess.

For illustrative purposes, if one of the methyl groups on the C2 carbon were replaced by a different substituent (for example, a hydrogen atom), the resulting molecule, such as Methyl 2-(methylamino)propanoate, would be chiral. This chiral analogue exists as a pair of enantiomers (R and S forms). sigmaaldrich.com For such a compound, chiroptical methods would be crucial. The two enantiomers would rotate plane-polarized light in equal but opposite directions and would produce mirror-image circular dichroism spectra, allowing for their differentiation and the determination of enantiomeric purity. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling is a cornerstone of computational chemistry, providing a lens into the electronic and structural properties of molecules. For a compound like Methyl 2-methyl-2-(methylamino)propanoate, these techniques can elucidate its fundamental chemical characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various ground-state properties of molecules. Studies on related N-methylated amino acid derivatives (Ac-X-OMe) show that N-methylation significantly influences electronic properties. rsc.org For this compound, DFT calculations would be crucial for determining optimized molecular geometry, charge distribution, and orbital energies.

Research on similar compounds suggests that N-methylation leads to an increase in lipophilicity and alters the electronic environment of the amide/amino group. rsc.org DFT calculations on amino acids with polar uncharged side chains, using hybrid algorithms like B3LYP with a 6-31G(d,p) basis set, have been successful in determining thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. semanticscholar.orgmdpi.com Such calculations for this compound would provide valuable data on its stability and reactivity.

Key parameters that would be determined using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. N-methylation has been shown to decrease the HOMO-LUMO gap in amino acid analogs, suggesting increased reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for understanding intermolecular interactions, as they illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule. For instance, in N-methylated amino acids, NBO analysis has shown that the natural atomic charges on atoms of the amide functional group become more positive or less negative upon N-methylation. rsc.org

A hypothetical DFT study on this compound would likely reveal how the interplay of the ester group, the N-methyl group, and the gem-dimethyl groups on the alpha-carbon influences its electronic properties.

The presence of rotatable bonds in this compound suggests a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The steric hindrance imposed by the two methyl groups on the α-carbon, a feature it shares with α-aminoisobutyric acid (Aib), plays a significant role in restricting the available conformational space.

Studies on Aib-containing peptides and esters have shown that the presence of the gem-dimethyl group strongly favors specific backbone torsion angles (phi, ψ), often leading to the adoption of helical conformations like the 3(10)-helix. nih.govresearchgate.net For this compound, a detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles.

The key dihedral angles to consider would be:

C-N bond rotation: Rotation around the bond connecting the alpha-carbon and the nitrogen atom.

C-C(O) bond rotation: Rotation around the bond connecting the alpha-carbon and the carbonyl carbon.

C(O)-O bond rotation: Rotation within the methyl ester group.

Computational studies on N-methylated alanine (B10760859) peptides have demonstrated that N-methylation can lead to the formation of unique helical structures, sometimes devoid of traditional hydrogen bonds and stabilized by carbonyl-carbonyl interactions. researchgate.net Molecular dynamics simulations have further revealed that the solvent environment can significantly influence the conformational preferences, with interactions between the peptide backbone and solvent molecules potentially favoring more extended or beta-strand-like structures. researchgate.net A thorough conformational analysis of this compound would likely reveal a limited set of low-energy conformers due to steric constraints, with their relative populations being dependent on the solvent environment.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mjpms.in This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a macromolecular target, such as a protein or nucleic acid.

While there are no specific macromolecular targets identified for this compound in the provided context, molecular docking could be hypothetically employed to screen it against various receptors. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), quantifies the strength of the interaction.

In silico studies on small amino acid esters have demonstrated the utility of molecular docking in identifying potential inhibitors for enzymes like α-amylase. mjpms.in For instance, tryptophan and other amino acid esters have been docked into the active site of α-amylase, with their binding affinities correlated to their potential inhibitory activity. mjpms.in Similarly, docking studies of N-glycoconjugates derived from amino acids have been used to understand their mode of action as antibacterial agents by predicting their binding to targets like DNA gyrase. nih.gov

A hypothetical docking study of this compound against a target protein would involve:

Preparation of the ligand and receptor structures.

Defining the binding site on the receptor.

Running the docking algorithm to generate a series of possible binding poses.

Scoring and ranking the poses based on their predicted binding affinities.

The results would provide a quantitative measure of how well the compound fits into the target's binding pocket.

Beyond just predicting binding affinity, molecular docking provides detailed insights into the geometry of the ligand-receptor complex. This includes identifying the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

Electrostatic interactions: Important for charged or highly polar molecules.

For example, in a study of potential inhibitors for sterol 14α-demethylase, docking revealed the non-bond interactions of the ligand with the active site residues, providing a basis for understanding its inhibitory mechanism. mdpi.com The analysis of these interactions is fundamental to structure-based drug design, allowing for the rational modification of a ligand to improve its binding characteristics. A docking simulation of this compound would reveal how its N-methyl, gem-dimethyl, and methyl ester groups orient themselves within a given binding pocket and which specific interactions they form.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand and its receptor behave over time, offering insights into the stability of the complex and the flexibility of its components.

MD simulations of ligand-protein complexes are often used to validate the results of molecular docking. A typical MD simulation protocol would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and observing its trajectory over a period of nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD profile suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values can highlight flexible regions of the protein or ligand.

Analysis of Intermolecular Interactions: MD simulations allow for the monitoring of hydrogen bonds and other interactions over time, providing a dynamic view of the ligand's binding mode.

Studies on various ligand-protein systems have shown that MD simulations can confirm the stability of docked poses and provide a more realistic picture of the binding event. nih.gov For this compound, an MD simulation of its complex with a hypothetical target would be essential to assess the stability of the predicted binding mode and to understand the dynamic interplay of forces that govern the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. While specific QSAR studies on this compound are not documented in the public domain, a hypothetical QSAR study could be designed. Such a study would involve synthesizing and testing a series of structural analogs and then using computational methods to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors would then be used to build a mathematical model that could predict the activity of new, untested derivatives.

In Silico Assessment of Structural Derivatives and Analogs

Computational tools are invaluable for the initial assessment of structural derivatives and analogs of a lead compound. nih.gov For this compound, modifications could be made to its structure, such as altering the ester group, substituting the N-methyl group, or changing the gem-dimethyl groups. uni.lu These virtual compounds can then be evaluated for their predicted properties, such as binding affinity to a hypothetical target, using molecular docking simulations. This in silico screening process helps to prioritize which derivatives are most promising for synthesis and experimental testing, thereby saving time and resources.

Computational Prediction of Reaction Pathways and Transition States

Theoretical calculations, often employing density functional theory (DFT), can be used to map out the potential reaction pathways for a molecule. For this compound, this could include predicting the products of hydrolysis of the ester group or oxidation of the amine. These calculations can determine the energy of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction mechanism and its energetic feasibility. mdpi.com For instance, the energy barrier for the alkaline hydrolysis of the ester could be calculated and compared with that of other esters to predict its relative reactivity.

Table 2: Predicted Energetics for a Hypothetical Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + OH⁻) | 0.0 |

| Tetrahedral Intermediate | -15.2 |

| Transition State for Methoxide (B1231860) Elimination | +5.8 |

| Products (2-methyl-2-(methylamino)propanoic acid + Methoxide) | -10.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

Theoretical Prediction of Environmental Degradation Pathways and Products

Computational chemistry can also be applied to predict the environmental fate of a compound. nih.gov For this compound, theoretical studies could investigate its atmospheric degradation, primarily initiated by reaction with hydroxyl radicals (•OH). By calculating the rate constants for hydrogen abstraction from different sites on the molecule, the primary degradation products can be identified. It is likely that the most susceptible sites for •OH attack would be the N-methyl and C-H bonds adjacent to the nitrogen and oxygen atoms. The subsequent reactions of the resulting radical species would lead to a variety of smaller, oxygenated products. nih.gov

Chemical Applications and Derivatives Research

Methylamino Propanoates as Core Scaffolds in Organic Synthesis

Methylamino propanoates, as a class of compounds, are valued in organic synthesis for their bifunctional nature, containing both a secondary amine and an ester group. This allows them to serve as versatile scaffolds for the construction of more complex molecules.

Building Blocks for More Complex Molecular Architectures

Methyl 2-methyl-2-(methylamino)propanoate is commercially available and designated as a building block for use in chemical synthesis. chemicalregister.com This suggests its role as a starting material for incorporating the N-methyl-α,α-dimethylglycine methyl ester moiety into larger, more complex molecular structures. The presence of both a nucleophilic secondary amine and an electrophilic ester carbonyl group within the same molecule allows for a variety of potential synthetic transformations.

Reagents in Diverse Chemical Transformations (e.g., Oxidation, Reduction, Substitution)

Development and Exploration of Novel Methylamino Propanoate Derivatives

The exploration of novel derivatives of this compound would logically involve modifications at its reactive sites: the nitrogen atom, the ester group, and the propanoate backbone.

Functionalization at the Nitrogen Atom

The secondary amine of this compound provides a key site for functionalization. In principle, the nitrogen atom can be alkylated, acylated, or arylated to introduce a wide variety of substituents. This functionalization would lead to a diverse library of N-substituted α,α-dimethylglycine methyl ester derivatives. While this is a common strategy in medicinal chemistry and materials science for tuning the properties of a molecule, specific published research detailing the systematic functionalization of the nitrogen atom of this compound is limited.

Modifications of the Ester Moiety

The methyl ester group is another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-2-(methylamino)propanoic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. Transesterification, the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst, would yield a different ester derivative. savemyexams.com For example, the ethyl analogue, Ethyl 2-methyl-2-(methylamino)propanoate, is a known compound. nih.gov These transformations would alter the steric and electronic properties of this portion of the molecule.

Substitution Patterns on the Propanoate Backbone

The propanoate backbone of this compound is characterized by a quaternary carbon at the α-position, which is substituted with two methyl groups. This structural feature makes further substitution at this position challenging without significant synthetic manipulation. Reactions would likely need to start from different precursors to achieve variations in the substitution pattern on the propanoate backbone. There is no readily available research that describes the modification of these α-methyl groups on this compound itself.

Advanced Intermediates in Specialized Chemical Industries

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex molecules. Its α,α-disubstituted nature, coupled with the presence of a secondary amine and an ester functional group, provides a versatile platform for chemical modifications.

Applications in Agrochemical Research and Development

While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in molecules of agrochemical interest. The synthesis of complex molecules often involves intermediates, and compounds like methyl 2-methyl-2-phenylpropanoate, which shares the core 2-methylpropanoate (B1197409) structure, are used in the preparation of derivatives with potential biological activities google.com. The introduction of a methylamino group, as seen in the title compound, can significantly alter the biological and chemical properties, a strategy often employed in the design of new active ingredients for crop protection. The development of novel pesticides and herbicides frequently relies on the synthesis and screening of extensive libraries of chemical compounds, where amino acid derivatives and their esters play a crucial role as building blocks.

Contributions to Advanced Materials Science

In the realm of materials science, polymers derived from acrylic acid and its esters are of significant importance. For instance, poly(methyl 2-methylpropenoate), commonly known as polymethyl methacrylate (B99206) (PMMA), is a widely used polymer with applications ranging from sanitary ware to lightweight glass replacements essentialchemicalindustry.org. The polymerization of such monomers is typically a free-radical process essentialchemicalindustry.org. While this compound is not a direct monomer for PMMA, the incorporation of amino groups into polymer backbones is a known strategy to modify the physical and chemical properties of materials. Such modifications can influence characteristics like adhesion, dye-binding, and surface properties. The potential use of amino-containing monomers in copolymerization with traditional monomers like methyl methacrylate represents an area for creating specialized polymers with tailored functionalities for advanced material applications.

Synthesis of Heterocyclic Compounds (e.g., Oxadiazole Derivatives)

Heterocyclic compounds, particularly those containing oxadiazole rings, are a prominent class of molecules in medicinal and materials chemistry due to their diverse biological activities and favorable physicochemical properties. nih.govjchemrev.com The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives can be achieved through the cyclization of various precursors, including amino acid derivatives.

One common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of N-protected α-amino acids with acyl hydrazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) semanticscholar.org. This reaction can be performed under conventional heating or microwave irradiation, with the latter often providing the products in shorter reaction times semanticscholar.org. Given that this compound is an α,α-disubstituted amino acid ester, it can be envisioned as a suitable starting material for such transformations after appropriate N-protection and hydrolysis of the ester to the corresponding carboxylic acid.

The general applicability of this method to a range of protected amino acids suggests its potential extension to α,α-disubstituted analogs. The resulting oxadiazole would incorporate the gem-dimethyl moiety, a structural feature often used in medicinal chemistry to introduce conformational constraints or block metabolic degradation. A variety of N-protected amino acids and aryl hydrazides can be used to generate a library of 1,3,4-oxadiazole derivatives semanticscholar.org.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives from N-Protected Amino Acids This table is a representative example based on general synthetic methods and does not imply the direct use of this compound without appropriate modification.

| N-Protected Amino Acid | Acyl Hydrazide | Product (1,3,4-Oxadiazole Derivative) |

|---|---|---|

| N-Boc-L-Alanine | Benzoylhydrazide | 2-(1-(tert-butoxycarbonylamino)ethyl)-5-phenyl-1,3,4-oxadiazole |

| N-Cbz-L-Phenylalanine | 4-Chlorobenzoylhydrazide | 2-(1-(benzyloxycarbonylamino)-2-phenylethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

| N-Fmoc-Glycine | Isonicotinoylhydrazide | 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

Data derived from general synthetic procedures for 1,3,4-oxadiazoles from amino acids. semanticscholar.org

Bio-relevant Applications of Methylamino Propanoate Analogs

Analogs of this compound, particularly those sharing the methylamino propanoate core, are utilized in biochemical studies to probe biological systems and understand enzymatic mechanisms.

Enzyme-Substrate Interaction Studies and Kinetic Modulation

The study of enzyme kinetics is fundamental to understanding the mechanisms of biological catalysis. Substrate analogs are invaluable tools in these studies, allowing researchers to investigate enzyme-substrate binding and the effects of structural modifications on reaction rates.

In a notable example, vinyl 3-(dimethylamino)propanoate, a close analog of the title compound, has been employed as an irreversible acyl donor in the lipase-catalyzed kinetic resolution of secondary alcohols researchgate.net. This study highlights the utility of amino-containing propanoate esters in enzymatic reactions. The research demonstrated that the use of this acyl donor, in conjunction with lipases such as Novozym 435, allows for efficient kinetic resolution with the significant advantage of a chromatography-free workup. The basic nitrogen atom in the acyl donor facilitates the separation of the unreacted substrate and the acylated product by simple acid-base extraction researchgate.net.